molecular formula C15H14N2OS B4283039 2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole

2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole

Cat. No. B4283039
M. Wt: 270.4 g/mol
InChI Key: NYGWMDZWRLGNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields of science. This compound belongs to the class of oxadiazoles, which have been widely used in medicinal chemistry, material science, and organic synthesis.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole is not fully understood. However, it has been suggested that this compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and transcription. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole have been studied in various cell lines and animal models. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which are mechanisms of cell death. In bacterial and fungal cells, it has been shown to inhibit the growth and proliferation of these microorganisms. In animal models, it has been shown to reduce inflammation and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole in lab experiments is its versatility as a building block for the synthesis of various heterocyclic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can make it difficult to use in biological assays. Another limitation is its potential toxicity, which can affect the results of experiments.

Future Directions

There are several future directions for the research on 2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole. One direction is the development of more efficient and selective synthesis methods for this compound and its derivatives. Another direction is the investigation of its potential applications in other fields of science, such as energy storage and catalysis. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its biological activity and potential therapeutic applications.

Scientific Research Applications

2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been studied for its potential applications in various fields of science. In medicinal chemistry, this compound has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In material science, it has been used as a building block for the synthesis of conjugated polymers and organic semiconductors. In organic synthesis, it has been used as a versatile building block for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

2-(3,5-dimethylphenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS/c1-9-4-10(2)6-12(5-9)14-16-17-15(18-14)13-7-11(3)19-8-13/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGWMDZWRLGNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN=C(O2)C3=CSC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole
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2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole
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2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole
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2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole
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2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole
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2-(3,5-dimethylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole

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